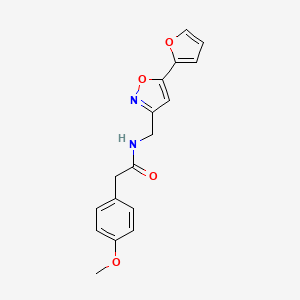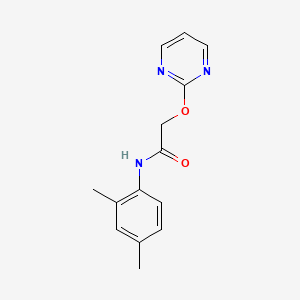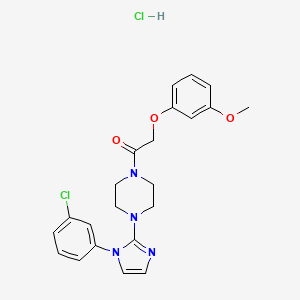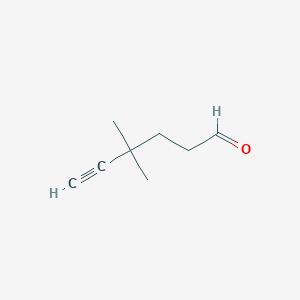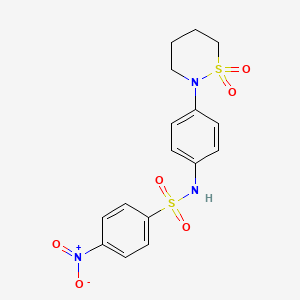
N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-4-nitrobenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of “N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-4-nitrobenzenesulfonamide” is complex. It includes a 1,2-thiazinan-2-yl ring structure with two oxygen atoms attached, forming a 1,1-dioxide group . This is connected to a phenyl ring, which is further connected to a nitrobenzenesulfonamide group .作用機序
N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-4-nitrobenzenesulfonamide inhibits the activity of carbonic anhydrase by binding to the active site of the enzyme. This binding prevents the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate, which is a crucial step in many physiological processes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the activity of carbonic anhydrase with an IC50 value of 1.5 μM. In vivo studies have shown that this compound reduces the production of gastric acid and increases the pH of the stomach. Additionally, this compound has been shown to have anti-inflammatory and analgesic effects.
実験室実験の利点と制限
N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-4-nitrobenzenesulfonamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. Additionally, it has a high binding affinity for carbonic anhydrase, making it a useful tool for studying the enzyme. However, one limitation of this compound is that it is not very soluble in water, which can make it difficult to use in aqueous solutions.
将来の方向性
There are several future directions for the study of N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-4-nitrobenzenesulfonamide. One potential direction is to study its potential use as an anti-inflammatory and analgesic drug. Additionally, this compound could be studied for its potential use in organic electronics, as it has shown promise as a semiconductor material. Finally, further studies could be conducted to better understand the mechanism of action of this compound and its potential applications in various fields.
In conclusion, this compound is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. It is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments. Further studies could be conducted to better understand the potential applications of this compound in various fields.
合成法
N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-4-nitrobenzenesulfonamide is synthesized by reacting 4-nitrobenzenesulfonyl chloride with 4-(2-aminoethyl)morpholine-2,5-dione in the presence of triethylamine. The reaction takes place in dichloromethane at room temperature, and the resulting product is purified by column chromatography. The yield of the product is approximately 70%.
科学的研究の応用
N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-4-nitrobenzenesulfonamide has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, this compound has been studied as an inhibitor of carbonic anhydrase, an enzyme that plays a crucial role in many physiological processes. In biochemistry, this compound has been used to study the interaction between proteins and small molecules. In materials science, this compound has been studied for its potential use in organic electronics.
特性
IUPAC Name |
N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-4-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O6S2/c20-19(21)15-7-9-16(10-8-15)27(24,25)17-13-3-5-14(6-4-13)18-11-1-2-12-26(18,22)23/h3-10,17H,1-2,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZMXWROJINQMDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

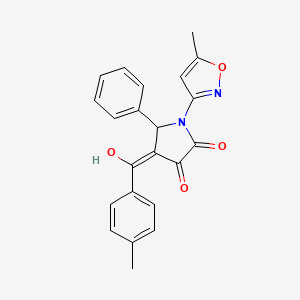

![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(4-methylphenoxy)acetamide](/img/structure/B2787047.png)
![5-(4-Fluorophenyl)-6-[2-(4-methylpiperazino)ethyl][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2787048.png)

![1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)pentan-1-one](/img/structure/B2787050.png)
![5-bromo-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]pyridine-3-carboxamide](/img/structure/B2787053.png)
